3-Bromo-4-fluoro-5-methylbenzaldehyde

Analytical Chemistry Quality Control Procurement Specifications

Procure 3-Bromo-4-fluoro-5-methylbenzaldehyde for its differentiated ALDH3A1 inhibition profile (IC50 360 nM), delivering ~6-fold greater potency than regioisomeric alternatives. The 98% minimum purity specification ensures fewer side reactions in air/moisture-sensitive catalytic cycles, improving multi-step synthetic yields. ICH-validated stability (>95% purity retention at 25°C/60% RH for 6 months) supports long-term compound library storage without re-synthesis costs. Orthogonal bromine and aldehyde handles enable iterative cross-coupling for kinase inhibitor libraries with predictable regioselectivity.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
Cat. No. B14774235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-methylbenzaldehyde
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)Br)C=O
InChIInChI=1S/C8H6BrFO/c1-5-2-6(4-11)3-7(9)8(5)10/h2-4H,1H3
InChIKeyHKCHKRLOKHKVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-5-methylbenzaldehyde: Baseline Specifications and Supply Chain Overview for Research Procurement


3-Bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3) is a halogenated aromatic aldehyde featuring bromine, fluorine, and methyl substituents on a benzaldehyde core [1]. The compound possesses a molecular weight of 217.03 g/mol and a molecular formula of C8H6BrFO [1][2]. It is commercially available from multiple vendors with baseline purity specifications ranging from 95% to 98% . This compound serves as a versatile building block in medicinal chemistry and materials science, with the aldehyde group enabling condensation reactions and the bromine atom providing a handle for palladium-catalyzed cross-coupling transformations .

Why 3-Bromo-4-fluoro-5-methylbenzaldehyde Cannot Be Replaced by Regioisomeric or Structural Analogs


The substitution pattern on halogenated benzaldehydes dictates regioselectivity in downstream transformations and critically influences biological target engagement. For bromo-fluoro-methylbenzaldehydes, even a single positional shift of the halogen atoms or methyl group alters the electronic environment of the aromatic ring, modifying both the reactivity in cross-coupling reactions and the binding interactions with enzyme active sites . Specifically, the 3-bromo-4-fluoro-5-methyl substitution pattern (as in the target compound) presents a unique orthogonal reactivity profile compared to its regioisomers (e.g., 3-bromo-5-fluoro-4-methylbenzaldehyde or 5-bromo-3-fluoro-4-methylbenzaldehyde), which exhibit different nitration regioselectivity and distinct enzyme inhibition profiles . Generic substitution between these isomers without experimental validation would compromise synthetic route fidelity and SAR consistency.

Quantitative Differentiation of 3-Bromo-4-fluoro-5-methylbenzaldehyde: Purity, Stability, and Regioselectivity Data


Commercial Purity Grade Comparison: 3-Bromo-4-fluoro-5-methylbenzaldehyde vs. 5-Bromo-3-fluoro-4-methylbenzaldehyde

Among commercially available bromo-fluoro-methylbenzaldehyde isomers, 3-bromo-4-fluoro-5-methylbenzaldehyde (CAS 1780141-66-3) is supplied at a standard purity of 98% by multiple vendors, whereas the regioisomer 5-bromo-3-fluoro-4-methylbenzaldehyde (CAS 1370411-47-4) is frequently offered at a lower minimum purity specification of 95% . This 3-percentage-point differential in baseline purity grade directly impacts downstream reaction yields and the reliability of stoichiometric calculations for sensitive synthetic steps .

Analytical Chemistry Quality Control Procurement Specifications

ALDH3A1 Enzyme Inhibition: Comparative IC50 and Ki Values Across Bromo-Fluoro-Benzaldehyde Isomers

The target compound (3-bromo-4-fluoro-5-methylbenzaldehyde) and its close regioisomer (5-bromo-3-fluoro-4-methylbenzaldehyde) demonstrate distinct inhibitory profiles against human aldehyde dehydrogenase 3A1 (ALDH3A1), an enzyme implicated in cancer cell proliferation and chemoresistance [1][2]. The 5-bromo-3-fluoro-4-methyl isomer exhibits an IC50 of 2.1 µM (2100 nM) [1], whereas the 3-bromo-4-fluoro-5-methyl substitution pattern (target compound) yields an IC50 of 360 nM [2], representing a nearly 6-fold difference in potency. The target compound also shows a Ki of 380 nM under identical substrate conditions [2].

Enzymology Medicinal Chemistry ALDH3A1 Inhibition

Chemical Stability Under Accelerated Storage Conditions: ICH Guideline Compliance Data

Accelerated stability testing conducted under ICH guidelines demonstrates that 3-bromo-4-fluoro-5-methylbenzaldehyde maintains >95% purity after 6 months of storage at 25°C and 60% relative humidity when properly stored [1]. This stability profile supports long-term inventory planning without risk of compound degradation compromising subsequent synthetic campaigns. Comparative stability data for regioisomeric analogs under identical ICH conditions are not publicly available, representing an information gap that favors procurement of this better-characterized compound.

Stability Studies ICH Guidelines Storage Optimization

Orthogonal Reactivity in Nitration: Regioselective Functionalization for Tetra-Substituted Scaffolds

Nitration of bromo-fluoro-methylbenzaldehydes proceeds with high regioselectivity that is dictated by the specific substitution pattern. Studies on bromo-fluorobenzaldehyde regioisomers demonstrate that nitration with H2SO4/HNO3 at 0°C yields distinct tetrasubstituted aromatic products depending on the halogen and methyl group positioning [1]. The 3-bromo-4-fluoro-5-methyl substitution pattern produces a unique orthogonal scaffold amenable to iterative palladium-catalyzed cross-coupling, reduction, and reductive amination reactions . This regioselective behavior distinguishes the target compound from its isomers (e.g., 3-bromo-5-fluoro-4-methylbenzaldehyde and 5-bromo-3-fluoro-4-methylbenzaldehyde), which undergo nitration at different ring positions and yield different products [1].

Organic Synthesis Regioselective Nitration Pd-Catalyzed Coupling

Optimal Application Scenarios for 3-Bromo-4-fluoro-5-methylbenzaldehyde Based on Quantitative Evidence


ALDH3A1-Focused Medicinal Chemistry Campaigns Requiring High-Potency Leads

The 360 nM IC50 against ALDH3A1 positions 3-bromo-4-fluoro-5-methylbenzaldehyde as a superior starting scaffold compared to its 5-bromo-3-fluoro-4-methyl regioisomer (2100 nM IC50) [1]. Research programs targeting ALDH3A1 for oncology applications—where this enzyme contributes to chemoresistance—benefit from this nearly 6-fold potency advantage, enabling lower screening concentrations and cleaner SAR interpretation. Procurement of this specific isomer ensures that observed biological activity is attributable to the intended substitution pattern rather than isomeric contamination.

Multi-Step Synthetic Routes Demanding High Baseline Purity and Stoichiometric Precision

For complex synthetic sequences where precise stoichiometry is critical (e.g., lithiation reactions, catalytic cycles with air/moisture-sensitive intermediates), the 98% minimum purity specification of 3-bromo-4-fluoro-5-methylbenzaldehyde offers a distinct advantage over the 95% grade available for its regioisomer . This 3-percentage-point purity differential translates to fewer impurities that could quench reactive intermediates or catalyze undesired side reactions, improving overall yield and reducing purification burden across multi-step routes.

Long-Term Drug Discovery Programs Requiring Validated Chemical Stability

Programs that maintain compound libraries or require bulk intermediate storage over 6+ months benefit from the documented ICH stability profile of 3-bromo-4-fluoro-5-methylbenzaldehyde (>95% purity retention at 25°C/60% RH for 6 months) [2]. This validation supports inventory management decisions and reduces the risk of degradation-related experimental failures, which is particularly valuable for academic core facilities and industrial hit-to-lead campaigns where compound re-synthesis and re-characterization impose significant resource costs.

Regioselective Elaboration to Orthogonally Functionalized Aromatic Scaffolds

The 3-bromo-4-fluoro-5-methyl substitution pattern provides predictable regioselectivity in electrophilic aromatic substitution (e.g., nitration), enabling the construction of tetra-substituted aromatic cores with orthogonal functional handles [3]. This regioselective behavior distinguishes the target compound from its isomers and makes it a preferred building block for generating diverse chemical libraries via iterative palladium-catalyzed cross-coupling reactions, particularly in programs targeting kinase inhibitors or other therapeutic classes where densely functionalized aromatics are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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